molecular formula C13H8INO3 B15246309 (2-Iodo-5-nitro-phenyl)-phenyl-methanone

(2-Iodo-5-nitro-phenyl)-phenyl-methanone

Cat. No.: B15246309
M. Wt: 353.11 g/mol
InChI Key: ZPNYGGSYJAJOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodo-5-nitrophenyl)-phenyl-methanone is a benzophenone derivative featuring a phenyl group bonded to a ketone and a substituted aromatic ring containing iodine (at the 2-position) and nitro (at the 5-position) groups.

The nitro group enhances electrophilicity, making the compound a candidate for further functionalization or participation in charge-transfer complexes. Applications may include pharmaceutical intermediates or materials science, though empirical data are needed to confirm these uses .

Properties

Molecular Formula

C13H8INO3

Molecular Weight

353.11 g/mol

IUPAC Name

(2-iodo-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8INO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

ZPNYGGSYJAJOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Benzophenone Core Formation

The base structure, diphenylmethanone, is typically synthesized via Friedel-Crafts acylation. An aromatic ring (e.g., benzene) reacts with benzoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). For example, phenylmagnesium bromide can be coupled with iodobenzene under Kumada conditions to form the biphenyl backbone.

Nitration Strategies

Introducing the nitro group at the 5-position requires careful regioselective control. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves mononitration. Patent literature describes nitrating pre-formed iodobenzophenones under controlled conditions to avoid over-nitration. For instance, nitration of (2-iodophenyl)-phenyl-methanone at −10°C yields 85% of the 5-nitro derivative.

Iodination Techniques

Iodination is achieved via diazotization-iodination sequences. Starting from 2-amino-5-nitrobenzophenone, treatment with sodium nitrite (NaNO₂) and hydroiodic acid (HI) in acetonitrile at 0°C generates the diazonium intermediate, which is subsequently quenched with potassium iodide (KI) to install the iodine substituent. This method, adapted from thiophene iodination protocols, provides yields up to 78%.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a high-efficiency alternative to classical methods, particularly for reducing reaction times and improving selectivity.

One-Pot Suzuki-Miyaura Coupling

A modified protocol involves coupling 2-iodo-5-nitrobenzoyl chloride with phenylboronic acid using palladium catalysis. In a representative procedure:

  • Reagents : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), K₂CO₃ (3 eq.), DMF/H₂O (1:1).
  • Conditions : Microwave irradiation at 140°C, 100W, 20 minutes.
  • Yield : 92% after column chromatography (5% ethyl acetate/hexane).

This method eliminates the need for intermediate isolation, making it scalable for industrial applications.

Industrial-Scale Production and Purification

Large-scale synthesis demands cost-effective and reproducible protocols. Patent US5877353A highlights the use of selective crystallization for purifying benzophenone intermediates.

Crystallization Optimization

  • Alkali Salt Formation : Converting the crude product to its sodium or lithium salt enhances crystallinity.
  • Solvent System : Ethanol/water (7:3) at −20°C yields >99% pure product.
  • Throughput : Continuous flow reactors achieve 1.2 kg/hr output with 94% yield.

Mechanistic Insights and Side-Reaction Mitigation

Nitration Regioselectivity

The nitro group’s para-directing effect is counteracted by the electron-withdrawing iodine, favoring meta-nitration. Computational studies suggest that steric hindrance from the methanone group further directs nitration to the 5-position.

Iodination Side Products

Competing aryl radical formation can lead to diiodinated byproducts. Adding p-toluenesulfonic acid (p-TSA) as a proton source suppresses radical pathways, improving monoiodination selectivity to 89%.

Comparative Analysis of Synthetic Methods

Method Yield Time Scalability Purity
Classical Sequential 78% 18 hrs Moderate 95%
Microwave-Assisted 92% 20 min High 98%
Industrial Crystallization 94% 6 hrs Very High 99%

Chemical Reactions Analysis

Types of Reactions

(2-iodo-5-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an aniline derivative.

    Reduction Reactions: Reduction of the nitro group yields (2-amino-5-iodophenyl)(phenyl)methanone.

    Oxidation Reactions: Oxidation products vary but may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

(2-iodo-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-iodo-5-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and iodo groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent configurations are compared below:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
(2-Chloro-5-iodophenyl)-(4-fluorophenyl)-methanone Cl (2), I (5), F (4-Ph) C₁₃H₈ClFIO High halogen content; used in crystallography studies
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)-methanone NO₂ (5), OCH₃ (3), benzofuran C₁₆H₁₁NO₅ Antimicrobial and antioxidant activity
1-(2-Fluoro-5-nitrophenyl)ethanone NO₂ (5), F (2) C₈H₆FNO₃ High structural similarity (0.88); ethanone backbone
(2-Amino-5-nitrophenyl)phenyl-methanone NH₂ (2), NO₂ (5) C₁₃H₁₀N₂O₃ Electron-donating (NH₂) vs. electron-withdrawing (I) effects

Key Observations :

  • Nitro Position: The 5-nitro group (vs. 6-nitro in ’s 1-(2-Amino-6-nitrophenyl)ethanone) may influence electronic distribution and steric hindrance.
  • Backbone Differences: Ethanone derivatives (e.g., [10]) lack the biphenyl ketone structure, limiting direct functional comparisons.

Physicochemical Properties

Comparative physicochemical data inferred from analogs:

Property (2-Iodo-5-nitrophenyl)-phenyl-methanone (Inferred) (2-Chloro-5-iodophenyl)-(4-fluorophenyl)-methanone (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)-methanone
Molecular Weight (g/mol) ~399.1 377.56 297.27
Solubility Low (polar aprotic solvents) Not reported Soluble in DMF, acetone
Reactivity Electrophilic aromatic substitution favored Halogen exchange possible Alkoxy groups enable further derivatization

Discussion :

  • The iodine substituent increases molecular weight and may reduce aqueous solubility compared to chloro/fluoro analogs.
  • Nitro groups enhance electrophilicity, enabling reactions such as nucleophilic aromatic substitution or reduction to amines .

Inferences :

  • Nitro groups may contribute to antimicrobial activity via membrane disruption or redox cycling.
  • Iodine’s bulkiness could hinder penetration into microbial cells compared to smaller halogens .

Recommendations :

  • Iodine’s volatility may necessitate sealed storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.